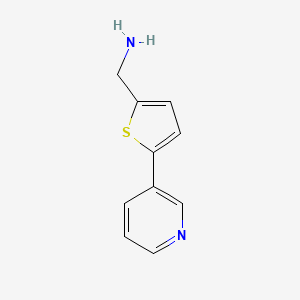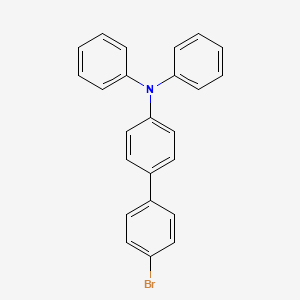
4-Bromo-4'-(diphenylamino)biphenyl
概要
説明
“4-Bromo-4’-(diphenylamino)biphenyl” is a chemical compound with the molecular formula C24H18BrN and a molecular weight of 400.32 . It is used in proteomics research .
Synthesis Analysis
The synthesis of “4-Bromo-4’-(diphenylamino)biphenyl” involves the treatment of ester and water. The resulting organic layer is dried over MgSO4. The solvent is then evaporated under reduced pressure to obtain the crude product of compound II-1. This crude product is subjected to column chromatography with silicone as the stationary phase and dichloromethane/hexane as the eluent. Compound II-1 (23.0 g, 78%) is obtained .Molecular Structure Analysis
The molecular structure of “4-Bromo-4’-(diphenylamino)biphenyl” consists of a biphenyl core with a bromine atom attached to one of the phenyl rings and a diphenylamino group attached to the other phenyl ring .Physical And Chemical Properties Analysis
“4-Bromo-4’-(diphenylamino)biphenyl” is a solid at 20 degrees Celsius . .科学的研究の応用
Organic Semiconductor Building Blocks
One of the applications of 4-Bromo-4’-(diphenylamino)biphenyl is as a building block for organic semiconductors. These materials are used in a variety of electronic devices due to their ability to conduct electricity while maintaining the flexibility of organic compounds .
Proteomics Research
This compound is also used in proteomics research, which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses the exploration of protein structures, functions, and interactions .
Catalysis
Another application is in catalysis, where it serves as an intermediate in various chemical reactions. For example, it can be involved in vinylation processes using specific catalysts .
Safety and Hazards
特性
IUPAC Name |
4-(4-bromophenyl)-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCKVJVKWGWKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462132 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(diphenylamino)biphenyl | |
CAS RN |
202831-65-0 | |
| Record name | 4-Bromo-4'-(diphenylamino)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

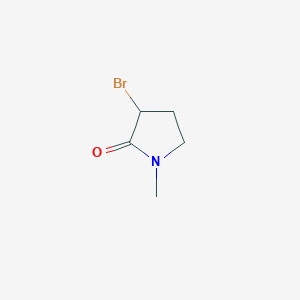
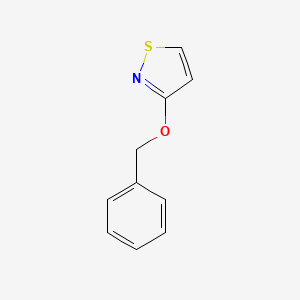
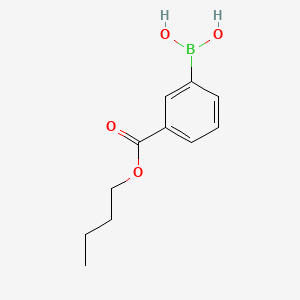
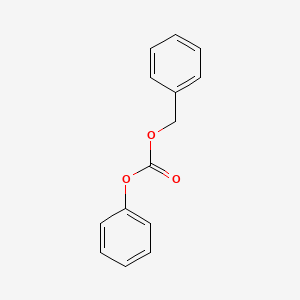
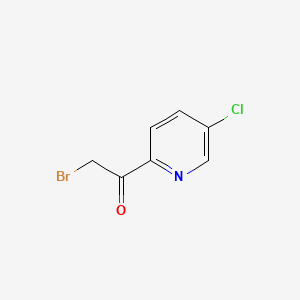
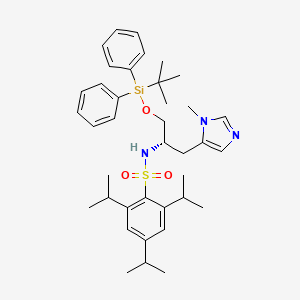
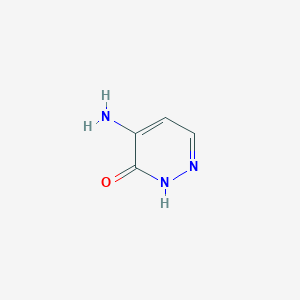

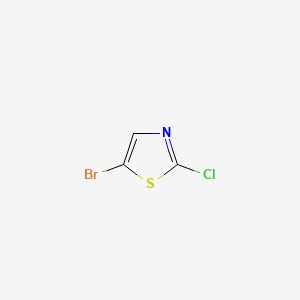
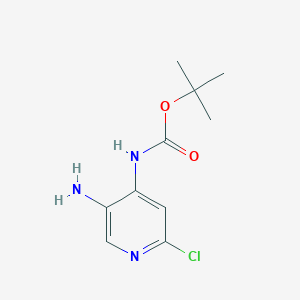

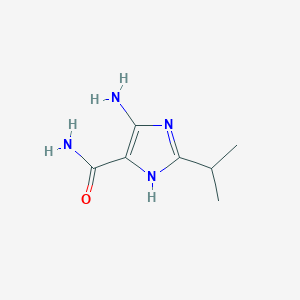
![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
